N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide
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Overview
Description
“N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring, a carboxamide group, and a phenyl group substituted with a hydroxy- and amino-functionalized side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. The starting materials might include cyclohexene derivatives, phenyl derivatives, and various reagents for functional group transformations. Common synthetic routes could involve:
Formation of the cyclohexene ring: This might be achieved through cyclization reactions.
Introduction of the carboxamide group: This could involve amidation reactions using carboxylic acids or their derivatives.
Substitution on the phenyl ring: This might involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohexane-1-carboxamide
- N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-2-enecarboxamide
Uniqueness
The uniqueness of “N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide” lies in its specific structural features, such as the position of the double bond in the cyclohexene ring and the specific substitution pattern on the phenyl ring. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,13-22)21-17(23)12-14-8-10-16(11-9-14)20-18(24)15-6-4-3-5-7-15/h3-4,8-11,15,22H,5-7,12-13H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHCADXEXWJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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